(2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid

Metabolic stability Human liver microsomes Intrinsic clearance

(2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS 1266228-88-9) is a chiral, non-proteinogenic α-amino acid derivative with the molecular formula C₁₆H₁₉F₂NO₄ and molecular weight 327.32 g/mol. Also designated as (S)-Cbz-2-cHex(4,4-DiF)-Gly-OH, this compound features a benzyloxycarbonyl (Cbz) protecting group on the α-amine and a 4,4-difluorocyclohexyl substituent at the α-carbon, conferring a computed LogP of approximately 2.83 and a predicted pKa of 3.92.

Molecular Formula C16H19F2NO4
Molecular Weight 327.32 g/mol
CAS No. 1266228-88-9
Cat. No. B6325287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid
CAS1266228-88-9
Molecular FormulaC16H19F2NO4
Molecular Weight327.32 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2)(F)F
InChIInChI=1S/C16H19F2NO4/c17-16(18)8-6-12(7-9-16)13(14(20)21)19-15(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,22)(H,20,21)/t13-/m0/s1
InChIKeyIPGGMXDGUYIFGO-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS 1266228-88-9): Chiral Cbz-Protected Fluorinated Amino Acid Building Block for Medicinal Chemistry


(2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS 1266228-88-9) is a chiral, non-proteinogenic α-amino acid derivative with the molecular formula C₁₆H₁₉F₂NO₄ and molecular weight 327.32 g/mol . Also designated as (S)-Cbz-2-cHex(4,4-DiF)-Gly-OH, this compound features a benzyloxycarbonyl (Cbz) protecting group on the α-amine and a 4,4-difluorocyclohexyl substituent at the α-carbon, conferring a computed LogP of approximately 2.83 and a predicted pKa of 3.92 [1]. It is supplied as a single (S)-enantiomer at purities ranging from 95% to 98% by multiple reputable vendors including ABCR, Aladdin Scientific, Fluorochem, and Bidepharm, with batch-specific QC documentation (NMR, HPLC, LC-MS) routinely available .

Why Generic Substitution Fails for (2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid: Three Axes of Irreplaceable Differentiation


This compound occupies a unique intersection of three structural features—the 4,4-difluorocyclohexyl side chain, the Cbz protecting group, and the (S)-stereochemistry—that cannot be simultaneously replicated by any single commercially available analog. Substituting the non-fluorinated Cbz-L-cyclohexylglycine (CAS 69901-75-3) sacrifices the enhanced metabolic stability and modulated lipophilicity conferred by gem-difluorination [1]. Replacing Cbz with Fmoc (CAS 2248184-59-8) or Boc protection alters the deprotection orthogonality, as Cbz is uniquely stable to both acidic (Boc-labile) and basic (Fmoc-labile) conditions, enabling selective deprotection by hydrogenolysis in multi-step synthetic routes [2]. Using the (R)-enantiomer (CAS 2349406-37-5) or the racemate yields different stereochemical outcomes in asymmetric synthesis. Each axis of substitution entails a quantifiable penalty in either pharmacokinetic profile, synthetic compatibility, or chiral fidelity, as the evidence below demonstrates.

Quantitative Differentiation Evidence for (2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid Versus Closest Analogs


Metabolic Stability: 4.2-Fold Improvement in Human Liver Microsome Intrinsic Clearance for 4,4-Difluorocyclohexyl vs. Cyclohexyl

In a sigma-1 receptor ligand SAR study, the 4,4-difluorocyclohexyl analog (10f) demonstrated an intrinsic clearance (Clint) of 12.2 μL/min/mg protein in human liver microsomes, compared to 51.7 μL/min/mg for the non-fluorinated cyclohexyl analog (10e). This represents a 4.2-fold reduction in metabolic clearance attributable to the gem-difluoro substitution, which blocks cytochrome P450-mediated oxidation at the cyclohexyl ring [1].

Metabolic stability Human liver microsomes Intrinsic clearance Gem-difluorination

Lipophilicity Modulation: ΔclogP +0.4 for 4,4-Difluorocyclohexyl vs. Cyclohexyl in Matched Molecular Pair

In the same sigma receptor ligand series, gem-difluorination of the cyclohexyl ring increased the calculated partition coefficient (clogP) from 3.5 (compound 10e, cyclohexyl) to 3.9 (compound 10f, 4,4-difluorocyclohexyl), a ΔclogP of +0.4 [1]. This moderate, predictable increase in lipophilicity is consistent with the electron-withdrawing effect of fluorine and is associated with improved membrane permeability without excessive hydrophobicity that could lead to promiscuous binding or poor solubility.

Lipophilicity clogP Matched molecular pair Fluorine substitution

P-Glycoprotein Inhibition: 4,4-Difluorocyclohexyl Analogues Achieve Sub-Micromolar IC50 in Photolabeling Assay with Isoform Selectivity over CYP3A4

In a comprehensive SAR study of 64 thiazole peptidomimetic analogues (Patel et al., J. Med. Chem. 2018), the 4,4-difluorocyclohexyl-containing compounds 53 and 109 inhibited [¹²⁵I]-IAAP photolabeling of P-glycoprotein (P-gp) with IC50 values of 0.1 μM and 0.76 μM, respectively [1]. Importantly, P-gp was shown to discriminate between the 4,4-difluorocyclohexyl (53) and the isosteric 4,4-dimethylcyclohexyl (54) analogues for binding preference, and selected compounds demonstrated selectivity toward P-gp over CYP3A4 and reversed paclitaxel resistance in HEK293 cells overexpressing P-gp [1]. Compound 53 also exhibited 34% inhibition of basal ATPase activity at 2.5 μM, outperforming earlier cyclohexyl analog 39 [1].

P-glycoprotein Multidrug resistance ATPase inhibition CYP3A4 selectivity

Cbz Orthogonal Protection: Hydrogenolytic Deprotection Enables Orthogonal Strategies Incompatible with Fmoc or Boc Chemistries

The Cbz (benzyloxycarbonyl) protecting group is removed by catalytic hydrogenolysis (H₂, Pd/C), a deprotection mechanism orthogonal to both acid-labile Boc (cleaved by TFA or HCl) and base-labile Fmoc (cleaved by 20% piperidine in DMF) groups [1]. While Fmoc and Boc dominate solid-phase peptide synthesis (SPPS), Cbz remains the protecting group of choice for solution-phase synthesis and for applications requiring selective deprotection in the presence of acid- and base-sensitive functionalities . The Cbz-protected 4,4-difluorocyclohexylglycine (MW 327.32) is also significantly lighter than its Fmoc counterpart (MW 415.43, CAS 2248184-59-8), offering a 21% reduction in molecular weight that can be advantageous for downstream coupling efficiency and atom economy .

Orthogonal protection Cbz deprotection Hydrogenolysis Solid-phase peptide synthesis

Sigma-1 Receptor Binding Affinity: Balanced Potency-Metabolic Stability Profile of the 4,4-Difluorocyclohexyl Scaffold

The 4,4-difluorocyclohexyl analog (10f) exhibited a sigma-1 receptor binding affinity (Ki) of 55 nM, compared to 18 nM for the cyclohexyl analog (10e) in the same series [1]. While the cyclohexyl analog is 3.1-fold more potent at sigma-1, it suffers from 4.2-fold higher intrinsic clearance (Clint 51.7 vs. 12.2 μL/min/mg), demonstrating the classic potency-vs.-metabolic stability tradeoff that fluorine substitution mediates. Additionally, 10f showed 81% inhibition of sigma-2 receptor at 1 μM, indicating a broad sigma receptor engagement profile [1].

Sigma-1 receptor Binding affinity SAR Potency-metabolism tradeoff

Stereochemical Fidelity: (S)-Enantiomer Specification with Batch-Verified Chiral Purity

The target compound (CAS 1266228-88-9) is specifically the (S)-enantiomer, with the (R)-enantiomer registered under a distinct CAS number (2349406-37-5) [1]. Vendor documentation from Fluorochem confirms the stereochemistry as (S) with an MDL number MFCD33404839 and InChI Key IPGGMXDGUYIFGO-ZDUSSCGKSA-N . Bidepharm provides batch-specific QC including NMR and HPLC to verify both chemical and chiral purity at the 97% level . This contrasts with the unprotected free amino acid 2-amino-2-(4,4-difluorocyclohexyl)acetic acid (CAS 769169-46-2), which is not stereochemically defined in most commercial offerings [2].

Chiral purity (S)-enantiomer Stereochemistry Quality control

Validated Application Scenarios for (2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid Based on Quantitative Evidence


P-Glycoprotein Inhibitor Lead Optimization Requiring CYP3A4 Selectivity

Research teams developing P-gp inhibitors for multidrug resistance (MDR) reversal should prioritize building blocks containing the 4,4-difluorocyclohexyl motif. Patel et al. (J. Med. Chem. 2018) demonstrated that 4,4-difluorocyclohexyl-containing analogs achieve sub-micromolar IC50 values (0.1–0.76 μM) in P-gp photolabeling assays with selectivity over CYP3A4 and functional reversal of paclitaxel resistance in HEK293 cells [1]. The Cbz-protected amino acid serves as a versatile intermediate for introducing this validated pharmacophore into peptidomimetic and heterocyclic scaffolds via standard amide coupling chemistry, with the Cbz group providing orthogonal protection compatible with both Boc- and Fmoc-based synthetic routes [2].

Metabolic Stability-Driven Lead Optimization Using Fluorinated Cyclohexyl Amino Acid Building Blocks

In drug discovery programs where high hepatic clearance is a primary liability, the 4,4-difluorocyclohexyl scaffold offers a validated 4.2-fold improvement in human liver microsome stability over non-fluorinated cyclohexyl (Clint 12.2 vs. 51.7 μL/min/mg), as demonstrated in sigma receptor ligand SAR [3]. This compound enables the systematic introduction of the metabolically stabilized 4,4-difluorocyclohexyl group into peptide-based or peptidomimetic leads. The concurrent +0.4 clogP increase (from 3.5 to 3.9) provides predictable lipophilicity tuning within drug-like space, avoiding the excessive hydrophobicity associated with larger substituents such as adamantyl (clogP 4.2) [3].

Solution-Phase Peptide Synthesis Requiring Orthogonal Cbz Protection in Multi-Step Routes

For solution-phase peptide synthesis where orthogonal protection strategies are required, Cbz-protected amino acids remain the standard due to their unique hydrogenolytic deprotection (H₂, Pd/C) that is fully orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups [2]. The (S)-Cbz-4,4-difluorocyclohexylglycine offers synthetic chemists the ability to incorporate a fluorinated, metabolically stable amino acid residue while maintaining complete deprotection orthogonality. With a molecular weight of 327.32 g/mol—21% lighter than the Fmoc analog (415.43 g/mol)—it provides superior atom economy in multi-step sequences, and vendor-supplied batch QC (NMR, HPLC, chiral purity ≥97%) ensures reproducibility across synthetic campaigns .

Sigma Receptor Ligand Development with Balanced Potency and DMPK Profile

The 4,4-difluorocyclohexyl motif has been quantitatively profiled in sigma receptor SAR, showing Ki (σ1) = 55 nM with 81% σ2 inhibition at 1 μM, alongside the favorable Clint of 12.2 μL/min/mg [3]. This compound can serve as a key intermediate for constructing sigma receptor ligands where balanced target engagement and metabolic stability are required—particularly for CNS applications where both blood-brain barrier penetration (supported by clogP 3.9) and resistance to hepatic clearance are critical. The well-defined (S)-stereochemistry ensures consistent SAR interpretation across analog series, avoiding the confounding effects of racemic mixtures.

Quote Request

Request a Quote for (2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.